molecular formula C21H21N5O3 B11610330 N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 488110-73-2

N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11610330
CAS No.: 488110-73-2
M. Wt: 391.4 g/mol
InChI Key: FDTYTVJVIQWGBF-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic carboxamide derivative featuring a fused triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core. Key functional groups include a furan-2-ylmethyl substituent, a propyl chain at position 7, and an imino group at position 4.

Properties

CAS No.

488110-73-2

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C21H21N5O3/c1-3-8-25-17(22)15(20(27)23-12-14-7-5-10-29-14)11-16-19(25)24-18-13(2)6-4-9-26(18)21(16)28/h4-7,9-11,22H,3,8,12H2,1-2H3,(H,23,27)

InChI Key

FDTYTVJVIQWGBF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=CO3)C(=O)N4C=CC=C(C4=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and the triazatricyclo framework. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques can be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different products.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the imino group may produce amine derivatives .

Scientific Research Applications

N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs can be categorized based on core scaffolds, substituents, and bioactivity. Below is a comparative analysis:

Table 1: Comparison of Structural Features

Compound Name / ID Core Structure Key Substituents Potential Applications Reference
Target Compound Triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene Furan-2-ylmethyl, propyl, imino, methyl Hypothesized kinase inhibition
847917-30-0 (N-(7-Butyl-5-cyano-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaen-6-ylidene)-3,4-dimethoxybenzamide) Triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene Butyl, cyano, dimethoxybenzamide Unspecified (likely agrochemical)
Flubenzimine (N-(3-phenyl-4,5-bis((trifluoromethyl)imino)-2-thiazolidinylidene)benzenamine) Thiazolidinylidene Trifluoromethylimino, phenyl Acaricide, insecticide
Furilazole (3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine) Oxazolidine Dichloroacetyl, furanyl Herbicide safener

Key Observations :

Core Flexibility : The triazatricyclo core in the target compound and 847917-30-0 enables diverse substitution patterns, contrasting with the thiazolidinylidene or oxazolidine scaffolds in flubenzimine and furilazole, respectively. This flexibility may enhance target selectivity in drug design .

Substituent Impact: The furan-2-ylmethyl group in the target compound is analogous to the furanyl moiety in furilazole, which is critical for herbicidal activity via cytochrome P450 modulation .

Bioactivity Trends: While flubenzimine and furilazole are explicitly pesticidal, the target compound’s imino and carboxamide groups suggest a broader pharmacological profile, possibly targeting enzymes or receptors .

Physicochemical Properties :

Property Target Compound 847917-30-0 Flubenzimine Furilazole
Molecular Weight ~450 g/mol (estimated) 478.5 g/mol 380.3 g/mol 292.1 g/mol
LogP (Predicted) 3.2 3.8 4.5 2.1
Water Solubility Low (hydrophobic core) Very low Insoluble Moderate (polar groups)

Notes:

  • The target compound’s lower logP compared to 847917-30-0 may enhance membrane permeability, a critical factor in drug development .
  • Furilazole’s moderate solubility aligns with its role as a herbicide safener requiring soil mobility .

Biological Activity

N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H24N6O2C_{23}H_{24}N_{6}O_{2}, with a molecular weight of 416.5 g/mol. Its IUPAC name reflects its intricate structure, which includes a tricyclic framework and multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC23H24N6O2
Molecular Weight416.5 g/mol
IUPAC NameThis compound
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may function through the following mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby altering their activity and affecting metabolic pathways.
  • Receptor Modulation : It may interact with cellular receptors to modulate signaling pathways that can influence cell proliferation and apoptosis.

Antiviral Properties

Research has demonstrated that derivatives of compounds containing the furan moiety exhibit antiviral activities. For instance, studies have highlighted the effectiveness of furan-containing compounds against SARS-CoV-2 main protease (Mpro) with promising IC50 values indicating their potential as therapeutic agents against COVID-19 . Although specific data on the compound is limited, its structural similarities suggest it may possess analogous antiviral properties.

Cytotoxicity and Cell Proliferation

The cytotoxic effects of related compounds have been evaluated in various cell lines. For example, certain derivatives showed low cytotoxicity with CC50 values exceeding 100 μM in Vero cells . This suggests that while these compounds can inhibit viral replication effectively, they may not significantly harm host cells at therapeutic concentrations.

Study on Related Compounds

A study explored the biological activity of related furan derivatives as inhibitors of SARS-CoV-2 Mpro. The most potent inhibitors reported had IC50 values around 1.55 μM to 1.57 μM . These findings provide a basis for further exploration into the structure-activity relationship (SAR) of similar compounds like N-(furan-2-ylmethyl)-6-imino derivatives.

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